Ornithine phenylacetate
Overview
Description
Ornithine phenylacetate is a compound that has garnered significant attention in the medical and scientific communities due to its potential therapeutic applications. It is primarily known for its role in reducing ammonia concentration in patients with liver disease, making it a promising treatment for hepatic encephalopathy . The compound is a combination of ornithine, an amino acid involved in the urea cycle, and phenylacetate, a compound known for its ability to conjugate with ammonia to form phenylacetylglutamine, which is then excreted from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ornithine phenylacetate involves the reaction of L-ornithine with phenylacetic acid. The process typically includes mixing an aqueous solution of L-ornithine with a solution of phenylacetic acid, followed by stirring and reacting the mixture. The product is then crystallized to obtain this compound in high yield and low impurities .
Industrial Production Methods: On an industrial scale, the preparation method remains similar but is optimized for higher yield and purity. The process involves precise control of reaction conditions such as temperature, pH, and concentration of reactants to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ornithine phenylacetate primarily undergoes conjugation reactions. The key reaction is the conjugation of phenylacetate with ammonia to form phenylacetylglutamine, which is then excreted from the body .
Common Reagents and Conditions: The primary reagents involved in the reactions of this compound are L-ornithine and phenylacetic acid. The reaction conditions typically involve aqueous solutions and controlled pH to facilitate the conjugation process .
Major Products: The major product formed from the reaction of this compound is phenylacetylglutamine, which is a key compound in the detoxification of ammonia in the body .
Scientific Research Applications
Ornithine phenylacetate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of ornithine phenylacetate involves several key steps:
Ammonia Conjugation: this compound facilitates the conjugation of ammonia with phenylacetate to form phenylacetylglutamine.
Ammonia Excretion: The formed phenylacetylglutamine is then excreted from the body, reducing plasma ammonia levels.
Glutamine Synthetase Stimulation: The compound stimulates the activity of glutamine synthetase, an enzyme involved in the conversion of ammonia to glutamine.
Normalization of Glutaminase Activity: It also helps normalize the activity of glutaminase in the gut, further aiding in ammonia detoxification.
Comparison with Similar Compounds
Ornithine phenylacetate can be compared with other compounds used in the treatment of hyperammonemia and liver-related disorders:
Sodium Phenylacetate: Similar to this compound, sodium phenylacetate is used to conjugate with ammonia and form phenylacetylglutamine.
Glycerol Phenylbutyrate: This compound is another alternative used in the treatment of urea cycle disorders.
L-Ornithine L-Aspartate: This compound is used to reduce ammonia levels by enhancing the urea cycle and promoting ammonia detoxification through the formation of urea.
This compound stands out due to its dual mechanism of action, involving both the conjugation of ammonia and the stimulation of glutamine synthetase activity, making it a unique and effective treatment option for hyperammonemia and hepatic encephalopathy .
Properties
CAS No. |
952154-79-9 |
---|---|
Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;2-phenylacetic acid |
InChI |
InChI=1S/C8H8O2.C5H12N2O2/c9-8(10)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,9,10);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1 |
InChI Key |
LRSYFEZBIMVWRY-VWMHFEHESA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)O.C(C[C@@H](C(=O)O)N)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ornithine phenylacetate; L-OP; OCR-002; OP; L-Ornithine phenylacetate; |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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